(4-Methoxyphenyl)phenylphosphinic acid
Description
Significance of Organophosphorus Compounds in Contemporary Chemical Science
Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a field of immense significance in modern science. researchgate.net These compounds feature a phosphorus atom, typically bonded to carbon and hydrogen, and exhibit a wide range of chemical properties and oxidation states. researchgate.nethabitablefuture.org This versatility has led to their application in numerous sectors, including agriculture, medicine, and industry. habitablefuture.org
In the agricultural industry, organophosphorus compounds are utilized as fertilizers and soil amendments to improve fertility and promote plant growth. habitablefuture.org They are also key components in many insecticides and pesticides, offering an alternative to persistent chlorinated hydrocarbons. researchgate.netchemicalbook.com In the pharmaceutical sector, these compounds serve as essential raw materials for drug production, contributing to treatments for conditions such as cardiovascular diseases and cancer. habitablefuture.org The fundamental biomolecules of life, including DNA, RNA, and ATP, are themselves organophosphate compounds, underscoring their critical role in biochemistry. nih.gov
Industrially, organophosphorus compounds are employed as catalysts, stabilizers in plastics and polymers, flame retardants, and plasticizers. habitablefuture.orgnih.gov Their ability to improve chemical reaction efficiency and serve as ligands in organometallic chemistry makes them indispensable tools for synthesis and material science. researchgate.nethabitablefuture.org From their role as nerve agents to their use in manufacturing, the impact of organophosphorus compounds on science and technology is extensive and multifaceted. nih.govchemsrc.com
Historical Context and Classification of Phosphinic Acids
The nomenclature and classification of phosphorus-containing oxyacids have historically been a source of confusion, stemming from different naming conventions used by organic and inorganic chemists. google.com Phosphinic acids, a specific class of these compounds, were initially referred to as secondary phosphonates. google.com The parent compound, H₃PO₂, is a phosphorus oxoacid and a powerful reducing agent. chemicalbook.com It exists in equilibrium with a minor tautomer, but the tetrahedral form with a P=O double bond is predominant. google.comchemicalbook.com
Phosphinic acids are formally defined as monobasic organic acids with the general structure RR'PO(OH). nih.gov They are characterized by a central pentavalent phosphorus atom bonded to a hydroxyl group, a phosphoryl oxygen (P=O), and two organic substituents (R and R'), which can be alkyl or aryl groups. google.com This distinguishes them from phosphonic acids, which have one organic substituent and two hydroxyl groups, and phosphoric acid, which has three hydroxyl groups. google.com
The classification of phosphorus oxyacids is based on the number of organic and hydroxyl groups attached to the phosphorus atom.
| Acid Class | General Structure | Number of Organic Groups | Basicity |
|---|---|---|---|
| Phosphoric Acid | PO(OH)₃ | 0 | Tribasic |
| Phosphonic Acid | RPO(OH)₂ | 1 | Dibasic |
| Phosphinic Acid | RR'PO(OH) | 2 | Monobasic |
Structural Framework and Academic Relevance of (4-Methoxyphenyl)phenylphosphinic Acid within the Class of Arylphosphinic Acids
This compound is a member of the diarylphosphinic acid subclass, where the phosphorus atom is directly bonded to two aryl groups. Specifically, it features one phenyl group and one 4-methoxyphenyl (B3050149) group attached to the phosphinic acid core. This unsymmetrical substitution makes it a subject of academic interest for studying the electronic effects of different aryl substituents on the properties and reactivity of the phosphinic acid moiety.
The structural framework consists of a tetrahedral phosphorus center. The 4-methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent (-OCH₃), influences the electron density at the phosphorus atom differently than the unsubstituted phenyl group. This electronic asymmetry can affect the acid's pKa, its coordination properties as a ligand, and its reactivity in chemical synthesis.
While extensive research on this specific molecule is not widely available in prominent literature, its significance lies in its role as a representative compound within the broader class of arylphosphinic acids. Arylphosphinic acids and their derivatives are investigated for their potential applications in materials science and as ligands in catalysis. The study of model compounds like this compound allows for a fundamental understanding of structure-property relationships that can guide the design of more complex molecules with tailored functions.
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 13118-95-1 chemsrc.com |
| Molecular Formula | C₁₃H₁₃O₃P |
| Synonyms | p-Methoxyphenyl-phenylphosphinic acid habitablefuture.org |
Structure
3D Structure
Properties
Molecular Formula |
C13H13O3P |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
(4-methoxyphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O3P/c1-16-11-7-9-13(10-8-11)17(14,15)12-5-3-2-4-6-12/h2-10H,1H3,(H,14,15) |
InChI Key |
XAGCRJFSIIMHDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxyphenyl Phenylphosphinic Acid and Its Functional Analogues
General Synthetic Routes to Phosphinic Acids
Established methods for synthesizing phosphinic acids often involve the manipulation of phosphorus precursors through oxidation or hydrolysis. These routes provide reliable access to a range of diaryl-, dialkyl-, and alkylarylphosphinic acids.
Oxidation Pathways from Secondary Phosphines and Phosphine (B1218219) Oxides
A primary route to phosphinic acids involves the oxidation of secondary phosphines (R₂PH) and secondary phosphine oxides (SPOs, R₂P(O)H). Secondary phosphines are readily oxidized, often by atmospheric oxygen, to the corresponding phosphine oxides. wikipedia.org While the oxidation of lower alkyl secondary phosphines can be vigorous, the reaction for arylphosphines like diphenylphosphine (B32561) is more controlled. bohrium.com
Careful control of reaction conditions is crucial to isolate the intermediate secondary phosphine oxides. bohrium.com These SPOs exist in tautomeric equilibrium with phosphinous acids (R₂POH) and can be further oxidized to the target phosphinic acids (R₂P(O)OH) using oxidizing agents like hydrogen peroxide. wikipedia.org
R₂P(O)H + H₂O₂ → R₂P(O)OH + H₂O wikipedia.org
The oxidation can also be facilitated by adsorbing the phosphine onto activated carbon, which enables selective oxidation to the phosphine oxide using air at ambient temperatures. acs.orgnih.gov This method avoids the need for strong oxidizing agents. nih.gov
Hydrolysis of Aryldichlorophosphines and Related Precursors
The hydrolysis of phosphorus(V) dihalides is a well-established method for generating phosphine oxides. wikipedia.org Similarly, chlorophosphines can be hydrolyzed to produce secondary phosphine oxides, which are direct precursors to phosphinic acids. For instance, the hydrolysis of chlorodiphenylphosphine (B86185) yields diphenylphosphine oxide. wikipedia.org
Ph₂PCl + H₂O → Ph₂P(O)H + HCl wikipedia.org
Hydrolysis of phosphinate esters is another common and crucial method for obtaining the final phosphinic acids. This dealkylation can be performed under both acidic and alkaline conditions. The most general procedure involves refluxing the ester with a concentrated solution of hydrochloric acid. nih.gov This method has been successfully applied to a variety of sensitive substrates, including cyclic and acyclic phosphinates. nih.gov In some cases where substrates are sensitive to harsh conditions, milder acidic hydrolysis using reagents like trifluoroacetic acid can be employed. nih.gov
Novel Approaches Utilizing Hypophosphorous Acid and H-Phosphinic Acids
Modern synthetic strategies increasingly focus on atom economy and the use of readily available starting materials. Hypophosphorous acid (H₃PO₂) and its monosubstituted derivatives (H-phosphinic acids, RPO₂H₂) have emerged as versatile building blocks for creating C-P bonds.
Palladium-Catalyzed Carbon-Phosphorus Bond Formation Processes
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-phosphorus bonds. These methods allow for the direct arylation or allylation of phosphorus-containing starting materials under relatively mild conditions.
A notable development is the palladium-catalyzed dehydrative allylation of hypophosphorous acid with allylic alcohols, which produces allylic-H-phosphinic acids and water without requiring additives. organic-chemistry.orgnih.gov This reaction is environmentally friendly and provides primary H-phosphinic acids in excellent yields. organic-chemistry.orgorgsyn.org The methodology has been extended to the allylation of H-phosphinic acids (RPO₂H₂) to form disubstituted phosphinic acids, although this requires more forcing conditions, such as higher catalyst loading and temperature. acs.orgorgsyn.org
Similarly, palladium catalysis facilitates the cross-coupling of aryl halides with sources of phosphorus like anilinium hypophosphite to generate aryl H-phosphinic acids. nih.gov This approach is particularly useful for synthesizing substituted arylphosphinic acids, such as those with amino groups. nih.gov Another variation involves the arylation of phosphinate esters, like ethyl benzyloxymethylphosphinate, with aryl halides, followed by hydrolysis to yield the final arylphosphinic acids. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Allylation of H-Phosphinic Acids with Cinnamyl Alcohol orgsyn.org
| H-Phosphinic Acid (R in RPO₂H₂) | Yield of Disubstituted Phosphinic Acid Ester (%) |
|---|---|
| n-Hexyl | 72 |
| Cyclohexyl | 64 |
| Phenyl | 59 |
Yields correspond to the isolated butyl ester after allylation and subsequent esterification.
Oxidative Transformations of H-Phosphinic Acids to Phosphonic Acids
While the primary focus is on phosphinic acids, it is relevant to note the methods for their further oxidation to phosphonic acids (RP(O)(OH)₂), as this represents a potential subsequent transformation. d-nb.infobeilstein-journals.org H-phosphinic acids can be oxidized to the corresponding phosphonic acids using various methods. researchgate.netresearchgate.net
A mild and convenient procedure involves the conversion of the H-phosphinic acid into its trivalent trimethylsilyl (B98337) ester by treatment with hexamethyldisilazane. This intermediate is then oxidized with air, and subsequent methanolysis furnishes the phosphonic acid in good to excellent yields. d-nb.inforesearchgate.net Other oxidizing agents such as dimethyl sulfoxide (B87167) (DMSO) in the presence of iodine have also been shown to quantitatively convert phosphinic acids to phosphonic acids. researchgate.net
Preparation of Substituted Arylphosphinic Acids with Electron-Releasing Moieties
The synthesis of arylphosphinic acids bearing specific substituents, such as the electron-releasing methoxy (B1213986) group found in (4-Methoxyphenyl)phenylphosphinic acid, often requires tailored synthetic routes. The palladium-catalyzed cross-coupling reactions mentioned previously are highly adaptable for this purpose.
For example, the synthesis of arylphosphinic acids with electron-donating groups can be achieved by coupling an appropriately substituted aryl halide (e.g., 4-iodoanisole) with a phosphorus source like hypophosphorous acid or phenylphosphine (B1580520) under palladium catalysis. The presence of electron-donating groups on the aryl boronic acid partner has been shown to lead to better yields in some Suzuki–Miyaura cross-coupling reactions. nih.gov
A relevant precursor for the target molecule is (4-Methoxyphenyl)diphenylphosphine, which can be synthesized and subsequently oxidized. researchgate.net The synthesis of related structures, such as diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate, demonstrates the successful incorporation of the 4-methoxyphenyl (B3050149) group onto a phosphorus center, which can then be hydrolyzed to the corresponding acid. semanticscholar.org These examples underscore the feasibility of using established C-P bond-forming reactions to create arylphosphinic acids with desired electronic properties.
Synthesis of Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/Phosphonic Acid Derivatives
The synthesis of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate and its corresponding phosphonic acid derivatives is a multi-step process that begins with the formation of a key intermediate, diethyl (amino(4-methoxyphenyl)methyl)phosphonate. semanticscholar.orgnih.gov This is followed by sulfonylation and subsequent hydrolysis to yield the final phosphonic acid products. semanticscholar.orgnih.gov
The initial step involves a reaction with 4-methoxybenzaldehyde (B44291). semanticscholar.orgnih.gov Specifically, the synthesis of diethyl (amino(4-methoxyphenyl)methyl)phosphonate (compound 2 in the reaction scheme) is achieved by reacting p-methoxybenzaldehyde with ammonium (B1175870) acetate (B1210297) and diethyl phosphite. semanticscholar.orgnih.gov This mixture is heated in ethanol (B145695) in the presence of activated molecular sieves. semanticscholar.orgnih.gov The reaction is conducted under a nitrogen atmosphere at 60°C for 48 hours. nih.gov The resulting free amine is then converted to its hydrochloride salt. semanticscholar.org
The second stage of the synthesis involves the alkylation of the amino group to form diethyl (alkylamido(4-methoxyphenyl)methyl)phosphonates. semanticscholar.orgnih.gov This is accomplished by reacting the hydrochloride salt of diethyl (amino(4-methoxyphenyl)methyl)phosphonate with various sulfonyl chlorides. semanticscholar.orgnih.gov The reaction is carried out in the presence of N,N-diisopropylethylamine (DIPEA) in a solvent such as chloroform (B151607) or dichloromethane (B109758) and is stirred under an argon or nitrogen atmosphere for 24 hours. semanticscholar.orgnih.gov Purification of the crude product is typically performed using silica (B1680970) flash column chromatography. semanticscholar.orgnih.gov
The final step is the conversion of the diethyl phosphonate (B1237965) esters to their corresponding phosphonic acids. semanticscholar.orgnih.gov This is achieved by cleaving the phosphonate ester bonds. semanticscholar.org The procedure involves treating the diethyl ester with sodium iodide and trimethylsilyl chloride (TMSCl) in distilled acetonitrile. nih.gov The mixture is stirred at 40°C under a nitrogen atmosphere for 18 hours. semanticscholar.orgnih.gov Following the reaction, the solvent is removed, and the resulting precipitate is extracted and purified to yield the final (alkylamido(4-methoxyphenyl)methyl)phosphonic acid derivatives. semanticscholar.orgnih.gov
Detailed research findings, including the specific reactants and yields for a series of synthesized derivatives, are presented in the tables below.
Table 1: Synthesis of Diethyl (alkylamido(4-methoxyphenyl)methyl)phosphonates
| Compound | Sulfonyl Chloride Used | Yield (%) |
|---|---|---|
| 3a | Methanesulfonyl chloride | 75 |
| 3b | Butanesulfonyl chloride | 72 |
| 3c | Octanesulfonyl chloride | 80 |
| 3d | Dodecanesulfonyl chloride | 83 |
| 3e | Hexadecanesulfonyl chloride | 79 |
| 3f | Benzenesulfonyl chloride | 69 |
| 3g | 4-Methylbenzenesulfonyl chloride | 78 |
| 3h | 4-Fluorobenzenesulfonyl chloride | 71 |
Table 2: Synthesis of (Alkylamido(4-methoxyphenyl)methyl)phosphonic Acids
| Compound | Starting Diethyl Ester | Yield (%) |
|---|---|---|
| 4a | 3a | 85 |
| 4b | 3b | 89 |
| 4c | 3c | 92 |
| 4d | 3d | 95 |
Chemical Reactivity and Mechanistic Investigations of 4 Methoxyphenyl Phenylphosphinic Acid Systems
Reaction Kinetics and Mechanistic Studies of Phosphinic Acid Oxidations
The oxidation of phosphinic acids and related organophosphorus compounds has been a subject of detailed kinetic and mechanistic scrutiny, often employing strong oxidizing agents like permanganate (B83412). While studies specifically detailing the oxidation of (4-Methoxyphenyl)phenylphosphinic acid are not extensively documented in readily available literature, the fundamental mechanisms can be inferred from studies on analogous unsaturated compounds and other organophosphorus species.
The oxidation of organic substrates by permanganate is known to proceed through different pathways depending on the nature of the substrate and the reaction conditions, such as pH. nitrkl.ac.in For compounds with unsaturated bonds, the reaction is often initiated by the formation of a cyclic manganate(V) diester in the rate-determining step. nitrkl.ac.in The kinetics typically show a first-order dependence on the concentrations of both the permanganate ion and the substrate. nitrkl.ac.inresearchgate.net
In acidic media, the oxidation process can be complex. For instance, the oxidation of phosphorous acid by permanganate also exhibits a first-order dependence on both reactants. researchgate.net The reaction mechanism is believed to involve the 'inactive' tautomeric form of phosphorous acid, H-P(=O)(OH)₂, as the reactive species. researchgate.net Similarly, the oxidation of fosfomycin (B1673569) by permanganate in an acidic medium involves the formation of a complex between the permanganate ion and the substrate. researchgate.net The reaction shows first-order dependence on permanganate and less than unit order dependence on both the substrate and acid concentrations. researchgate.net
A general proposed mechanism for the permanganate oxidation of a substrate (S) can be summarized as follows:
Formation of an intermediate complex (C) between the oxidant and the substrate.
Decomposition of this intermediate in a slow, rate-determining step to form the products.
Spectrophotometric studies are often employed to monitor the reaction kinetics by observing the disappearance of the characteristic purple color of the permanganate ion (MnO₄⁻) at approximately 525 nm. researchgate.netnih.gov The formation of intermediate species, such as Mn(V) and Mn(VI), can sometimes be detected by the appearance of new absorption bands. nih.gov
The following table presents hypothetical kinetic data based on typical permanganate oxidation reactions to illustrate the relationships between reactant concentrations and the initial rate.
| Experiment | [Substrate] (mol dm⁻³) | [MnO₄⁻] (mol dm⁻³) | Initial Rate (mol dm⁻³ s⁻¹) |
| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.02 | 3.0 x 10⁻⁴ |
Investigation of P-H/C-H Bond Functionalizations in Related Organophosphorus Compounds
The functionalization of P-H and C-H bonds in organophosphorus compounds represents a powerful and atom-economical strategy for creating new carbon-phosphorus (C-P) and other bonds, which are central to the synthesis of a wide array of valuable organophosphorus molecules. researchgate.netresearchgate.net Transition metal catalysis, particularly with palladium, has emerged as a highly effective tool for these transformations due to its mild reaction conditions and broad functional group tolerance. researchgate.netnih.gov
P-H Bond Functionalization (Hydrophosphorylation):
The addition of a P-H bond across an unsaturated C-C bond, known as hydrophosphorylation, is a key method for forming C-P bonds. researchgate.net Palladium-catalyzed hydrophosphorylation of alkynes with P(O)-H compounds, such as H-phosphinates (the class to which this compound belongs), provides a direct route to alkenylphosphoryl compounds. organic-chemistry.orgacs.org These reactions are often highly regioselective, typically yielding Markovnikov adducts. organic-chemistry.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. organic-chemistry.org For instance, Pd/dppe/Ph₂P(O)OH has been identified as an effective catalytic system for the hydrophosphorylation of alkynes with H-phosphinates. organic-chemistry.orgnih.gov
C-H Bond Functionalization:
Direct C-H bond functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H activation has been successfully applied to phosphorus-containing heterocycles. For example, 2-phenyl-1H-isophosphinoline 2-oxide can undergo direct and regioselective C-H functionalization with various alkenes in the presence of a palladium acetate (B1210297) catalyst and a silver carbonate oxidant. nih.gov This approach allows for the introduction of diverse functional groups onto the organophosphorus scaffold. nih.gov
These bond functionalization reactions provide efficient and practical pathways for synthesizing complex organophosphorus compounds that are important in materials science, medicinal chemistry, and catalysis. researchgate.netnih.gov
Computational and Experimental Mechanistic Insights into Hydrophosphorylation Reactions of P(O)-H/OH Compounds
The mechanism of palladium-catalyzed hydrophosphorylation of alkynes has been elucidated through a combination of detailed experimental studies and computational analysis, such as Density Functional Theory (DFT) calculations. nih.govacs.org These investigations have revealed a complex catalytic cycle influenced by factors like the nature of the P(O)-H compound, the alkyne substrate, and the presence of co-catalysts. acs.orgacs.org
A comprehensive study on the palladium-catalyzed hydrophosphorylation of alkynes with various P(O)-H compounds, including H-phosphinates, demonstrated that the reaction proceeds with high regioselectivity to form Markovnikov adducts. organic-chemistry.orgnih.gov Mechanistic experiments have shown that the reaction pathway involves several key steps:
Hydropalladation: The reaction can be initiated by the hydropalladation of the alkyne. With terminal alkynes, this step can selectively generate an α-alkenylpalladium intermediate. nih.gov
Ligand Exchange: A subsequent ligand exchange with the P(O)-H compound occurs, forming a phosphorylpalladium intermediate. organic-chemistry.orgnih.gov
Reductive Elimination: The final product is formed via reductive elimination from the phosphorylpalladium intermediate. organic-chemistry.org
Computational studies using DFT have provided deeper insights, revealing that the reaction can proceed through switchable mechanisms depending on the acidity of the P(O)-H substrates and any co-catalysts. acs.orgacs.org The presence of a co-catalyst with a free OH group, such as diphenylphosphinic acid (Ph₂P(O)OH), can promote the tautomerization of the P(O)-H compound and the hydropalladation of the alkyne, enhancing the Markovnikov selectivity. acs.orgacs.org
The general catalytic cycle is depicted below:
| Step | Description | Intermediate Species |
| A | Hydropalladation of alkyne | Alkenylpalladium complex |
| B | Ligand exchange with P(O)-H compound | Phosphorylpalladium complex |
| C | Reductive elimination | Alkenylphosphorus product + Pd(0) catalyst |
These mechanistic studies highlight the critical role of both steric and electronic factors in determining the reactivity and selectivity of the hydrophosphorylation process. organic-chemistry.org Understanding these intricate details is crucial for the rational design of more efficient catalysts and the synthesis of novel organophosphorus compounds.
Electronic Effects of the 4-Methoxyphenyl (B3050149) Substituent on Reaction Profiles and Selectivity
The electronic nature of substituents on the aromatic rings of a phosphinic acid can significantly influence its reactivity and the selectivity of its reactions. The Hammett equation, a linear free-energy relationship, provides a quantitative framework for understanding these effects. wikipedia.orglibretexts.org The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type. wikipedia.org
The influence of this electron-donating group on this compound can be predicted for various reactions:
Acidity: The electron-donating 4-methoxy group increases the electron density on the aromatic ring and, by extension, on the phosphorus atom. This destabilizes the conjugate base (phosphinate anion) formed upon deprotonation, making the acid weaker (higher pKa) compared to the unsubstituted phenylphosphinic acid. acs.org
Reaction Rates: The effect on reaction rates depends on the nature of the transition state, as indicated by the sign of the reaction constant, ρ. libretexts.org
If a reaction has a negative ρ value , it indicates the buildup of positive charge in the transition state. An electron-donating group like 4-methoxy will stabilize this transition state and accelerate the reaction.
If a reaction has a positive ρ value , it indicates the buildup of negative charge in the transition state. An electron-donating group will destabilize this transition state and slow down the reaction. viu.ca For example, the base-catalyzed hydrolysis of ethyl benzoates has a ρ value of +2.56, meaning electron-withdrawing groups accelerate the reaction. viu.ca
| Substituent (in para position) | Hammett Constant (σₚ) | Electronic Effect | Predicted Effect on Acidity |
| -NO₂ | +0.78 | Strong Electron-Withdrawing | Increases acidity |
| -H | 0.00 | Neutral (Reference) | Reference acidity |
| -CH₃ | -0.17 | Weak Electron-Donating | Decreases acidity |
| -OCH₃ | -0.27 | Strong Electron-Donating | Decreases acidity |
Coordination Chemistry and Advanced Material Science Applications
Formation of Coordination Complexes with Metal Ions
Coordination compounds are formed through the interaction of a central metal ion (a Lewis acid) with one or more ligands (Lewis bases). libretexts.orgrsc.org The phosphinate group [R₂PO₂]⁻ of (4-Methoxyphenyl)phenylphosphinic acid is an effective ligand, utilizing the lone pairs of electrons on its oxygen atoms to form coordinate covalent bonds with a variety of metal ions. libretexts.org The coordination behavior of phosphinates is analogous to that of the more commonly studied carboxylates, but the P-O bond characteristics can lead to complexes with different stabilities and structural features.
The coordination modes of arylphosphinate ligands like (4-methoxyphenyl)phenylphosphinate can vary, including monodentate, bidentate chelating, or bidentate bridging fashions. This versatility allows for the construction of diverse molecular and supramolecular structures, from discrete molecular complexes to extended coordination polymers. mdpi.com The nature of the metal ion, its oxidation state, and the reaction conditions play a crucial role in determining the final architecture of the complex. Transition metals are often used to form such complexes due to their variable oxidation states and coordination numbers. libretexts.org
| Metal Ion Type | Potential Coordination Number | Common Geometries | Potential Role of (4-Methoxyphenyl)phenylphosphinate Ligand |
| Transition Metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺) | 4, 6 | Tetrahedral, Square Planar, Octahedral libretexts.org | Monodentate, Bidentate (Chelating or Bridging) |
| Lanthanide Ions (e.g., Gd³⁺, Tb³⁺) | 6-9 | Various polyhedra | Bridging ligand forming polynuclear clusters or extended networks |
| Main Group Metals (e.g., Al³⁺) | 4, 6 | Tetrahedral, Octahedral | Bridging ligand in clusters and polymeric structures |
Integration into Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level. nih.gov These materials are broadly classified into two types: Class I, where the organic and inorganic phases are linked by weak interactions, and Class II, where they are connected by strong covalent or iono-covalent bonds. This compound is an excellent candidate for creating Class II hybrid materials, acting as a molecular "linker" or coupling agent.
The phosphinic acid group can form highly stable M-O-P (metal-oxygen-phosphorus) bonds with inorganic networks, such as silica (B1680970) (SiO₂) or titania (TiO₂). mdpi.comuhasselt.be This covalent linkage ensures a robust and durable connection between the organic phenyl and methoxyphenyl groups and the inorganic matrix. The sol-gel process is a common method for synthesizing these hybrids, where precursors of the inorganic component (like tetraethyl orthosilicate (B98303) for silica) are co-condensed with the phosphinic acid. mdpi.com
The incorporation of the (4-methoxyphenyl)phenyl moiety imparts specific functionalities to the hybrid material. The organic groups can modify the surface properties, for example, by increasing hydrophobicity or by providing sites for further chemical reactions. The precise control over the organic component allows for the fine-tuning of the material's mechanical, thermal, and optical properties. nih.gov
| Inorganic Component | Organic Linker Type | Synthesis Method | Key Properties of Hybrid Material |
| Silica (SiO₂) | Arylphosphonic/Arylphosphinic Acid | Sol-Gel Co-condensation mdpi.com | High thermal stability, tunable surface chemistry, functionalized porous structure. mdpi.com |
| Titania (TiO₂) | Bridged Diphosphonic Acids | Non-hydrolytic Sol-Gel uhasselt.be | High chemical stability, versatile functionality, tailored sorption capabilities. uhasselt.be |
| Zirconia (ZrO₂) | Phenylphosphinic Acid | Sol-Gel | High thermal stability, complex 3D networks. |
Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Phosphinate Ligands
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). youtube.com While carboxylate linkers are most commonly used, there is growing interest in using phosphinate-based linkers, such as (4-methoxyphenyl)phenylphosphinate, due to the distinct advantages they offer.
Research has shown that phosphinate linkers form stronger coordination bonds with certain metal centers, particularly trivalent metals like Fe³⁺, compared to carboxylate linkers. This results in MOFs with significantly enhanced thermal and hydrolytic stability, which is a critical requirement for practical applications in aqueous environments. nih.gov
A key strategy in MOF chemistry is the principle of isoreticular design, where the underlying topology of the framework is maintained while the organic linker is systematically varied to tune the pore size and chemical functionality. nih.gov This concept is fully applicable to phosphinate-based MOFs. By introducing functional groups onto the aryl rings of the phosphinate linker, the chemical nature of the MOF's pores can be precisely engineered. For example, researchers have synthesized a series of phosphinate MOFs, known as the ICR series (Inorganic Chemistry Řež), that demonstrate this principle. nih.gov
| MOF Designation | Metal Node | Organic Linker | Pore Diameter (Å) | Key Finding |
| ICR-8 | Fe³⁺ | Biphenyl linker with a dimethylamino-functionalized phenyl group on the P-atom | 16 | Functional group enhances affinity for pollutants. nih.gov |
| ICR-14 | Fe³⁺ | Biphenyl linker with an ethyl carboxylate-functionalized phenyl group on the P-atom | 15 | Functionalization improves hydrolytic stability and pollutant affinity. nih.govacs.org |
| Parent MOF (ICR-7) | Fe³⁺ | Biphenyl linker with a non-functionalized phenyl group on the P-atom | 16 | Serves as a benchmark for isoreticular functionalization. nih.gov |
Derivatives and Analogues of 4 Methoxyphenyl Phenylphosphinic Acid: Synthesis and Structure Activity Relationship Studies
Synthesis of Functionalized (4-Methoxyphenyl)phenylphosphinic Acid Derivatives
The synthesis of functionalized derivatives of this compound and related phosphinic acids often employs established organophosphorus chemistry techniques. A common strategy involves the palladium-catalyzed cross-coupling of aryl halides with hypophosphorous acid or its salts, which allows for the direct formation of a carbon-phosphorus bond. organic-chemistry.org Subsequent modifications can be introduced to the aromatic rings or at the phosphorus center to generate a library of functionalized compounds.
Another versatile method is the reaction of organometallic reagents, such as Grignard reagents, with phosphorus halides like dichlorophenylphosphine (B166023), followed by controlled hydrolysis. For instance, reacting a Grignard reagent derived from an appropriate methoxy-substituted aryl halide with phenylphosphonic dichloride can yield the desired phosphinic acid backbone. Further functionalization can be achieved through electrophilic substitution on the aromatic rings or by converting the phosphinic acid into esters or amides, thereby introducing additional functional groups.
Impact of Structural Modifications on Chemical Reactivity and Catalytic Performance
Structural modifications to the this compound core profoundly influence the compound's electronic and steric properties, which in turn dictates its chemical reactivity and catalytic efficacy. The introduction of electron-donating or electron-withdrawing groups on the phenyl or methoxyphenyl rings can modulate the acidity of the P-OH group and the nucleophilicity of the phosphorus atom.
For example, in the context of enzyme inhibition, the potency of phosphonic acid derivatives has been shown to be highly dependent on specific structural features. Studies on related Alkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives, which share the 4-methoxyphenyl (B3050149) moiety, have demonstrated a clear structure-activity relationship. The inhibitory activity of these compounds against purple acid phosphatase (PAP) was found to improve with increasing length of the alkyl chain in the sulfonamide group. nih.govsemanticscholar.orgnih.gov This suggests that hydrophobic interactions play a crucial role in the binding of the inhibitor to the enzyme's active site. The hexadecyl derivative was identified as the most potent inhibitor, highlighting the significant impact of aliphatic chain length on biological activity. nih.govnih.gov
Comparative Studies with Analogues Possessing Diverse Aromatic and Aliphatic Substituents
To better understand the structure-activity relationships, several analogues of this compound with varied substituents have been synthesized and studied. These comparative analyses provide valuable insights into the role of different functional groups.
Hydroxymethylphenylphosphinic Acid
Hydroxymethylphenylphosphinic acid (HMPPA) is an analogue where a hydroxymethyl group is directly attached to the phosphorus atom. A straightforward, high-yield, two-step synthesis for this compound has been reported. researchgate.net The process begins with the reaction of dichlorophenylphosphine (DCPP) with water to produce phenylphosphinic acid (PPA) in a 75.1% yield. researchgate.net Subsequently, PPA is reacted with paraformaldehyde under reflux conditions (130–140°C) for one hour to yield HMPPA with an 83% yield. researchgate.net This analogue is of interest for its potential to act as a building block for more complex molecules, utilizing the reactive hydroxyl group for further derivatization.
Bis(4-methoxyphenyl)phosphinic Acid
This symmetrical analogue features two 4-methoxyphenyl groups attached to the phosphorus atom. It is a white powder with a melting point of 185-187 °C. sigmaaldrich.com Bis(4-methoxyphenyl)phosphinic acid serves as a reagent in the synthesis of other phosphonic and phosphinic acids. scbt.com Notably, it has been used to treat the chemical surface of porphyrin-sensitized titania films, which helps to enhance the efficiency of dye-sensitized solar cells (DSSCs). sigmaaldrich.comscbt.com
(2-Phenoxyphenyl)phenylphosphinic Acid
(2-Phenoxyphenyl)phenylphosphinic acid is an analogue that incorporates a phenoxy group at the ortho position of one of the phenyl rings. This structural modification introduces a flexible ether linkage, which can influence the compound's conformational properties and its ability to coordinate with metal centers. Detailed synthetic routes often involve the reaction of o-phenylphenol with a phosphorus source like phosphorus trichloride (B1173362) to create the phosphinic acid moiety attached to the biphenyl-like structure. researchgate.net
Alkylsulfonamido(4-methoxyphenyl)methyl)phosphonic Acid Derivatives
This class of compounds represents more complex analogues where the core structure is significantly altered, yet they retain the key 4-methoxyphenyl group. These derivatives have been synthesized and identified as potent inhibitors of purple acid phosphatases (PAPs), which are enzymes linked to bone resorption disorders like osteoporosis. nih.govsemanticscholar.org
The synthesis involves a multi-step process starting with the conversion of 4-methoxybenzaldehyde (B44291) to diethyl (amino(4-methoxyphenyl)methyl)phosphonate. This intermediate is then reacted with various alkyl sulfonyl chlorides to yield the corresponding sulfonamides. The final step involves the cleavage of the phosphonate (B1237965) esters to produce the free phosphonic acids. semanticscholar.org
Kinetic studies have revealed a direct correlation between the length of the alkyl chain on the sulfonamide moiety and the inhibitory potency against red kidney bean PAP (rkbPAP). nih.govsemanticscholar.org This structure-activity relationship is a prime example of how modifying aliphatic substituents can fine-tune the biological activity of the parent scaffold. The hexadecyl derivative, for instance, exhibits mixed inhibition with a Ki of 1.1 µM, whereas the dodecyl derivative acts as a noncompetitive inhibitor. nih.govsemanticscholar.orgnih.gov
| Derivative (Alkyl Chain) | Inhibition Constant (Ki) | Type of Inhibition |
| Dodecyl (C12) | - | Noncompetitive |
| Hexadecyl (C16) | 1.1 µM | Mixed |
Asymmetric Synthesis and Stereochemical Control in Phosphinic Acid Chemistry
The synthesis of phosphinic acids with a stereogenic phosphorus center, such as (4-Methoxyphenyl)phenylphosphinic acid, is a significant challenge in organic chemistry. The development of stereocontrolled methods is crucial for accessing enantiomerically pure compounds, which are valuable as chiral ligands, catalysts, and building blocks for biologically active molecules. This section explores key strategies in asymmetric synthesis and stereochemical control pertinent to the preparation of P-stereogenic phosphinic acids and their derivatives.
Computational Chemistry and Theoretical Investigations of 4 Methoxyphenyl Phenylphosphinic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for assessing a molecule's reactivity. The HOMO-LUMO energy gap provides insight into the chemical stability and the energy required for electronic excitation. mdpi.com For (4-Methoxyphenyl)phenylphosphinic acid, the presence of the electron-donating methoxy (B1213986) group and the phenyl ring influences the electronic distribution and, consequently, the energies of these frontier orbitals.
Conformational analysis, also performed using quantum chemical methods, identifies the most stable three-dimensional arrangement of the atoms. By calculating the potential energy surface as a function of bond rotations, the global minimum energy conformation and other low-energy isomers can be determined. This information is vital for understanding how the molecule interacts with other chemical species, including biological receptors.
Table 1: Illustrative Quantum Chemical Properties of this compound
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G(d) |
| Total Energy | -987.4 Hartree | DFT/B3LYP/6-31G(d) |
Note: The data in this table are illustrative and represent typical values that would be obtained from DFT calculations for a molecule of this type. Specific experimental or published computational data for this compound is not available.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as its synthesis or hydrolysis, DFT calculations can be used to map the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. researchgate.net
By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. nsf.gov This provides a deeper understanding of the reaction kinetics. Furthermore, computational models can explore the influence of different catalysts or reaction conditions on the mechanism and efficiency of a reaction. For instance, in the synthesis of phosphinic acids, computational studies can help in understanding the role of catalysts and predicting the most favorable reaction conditions.
The insights gained from these mechanistic studies are invaluable for optimizing existing synthetic routes and for the rational design of new chemical transformations involving this compound and related compounds.
Prediction and Analysis of Structure-Reactivity Relationships using Theoretical Methods
Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built using a set of calculated molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
For a series of substituted phenylphosphinic acids, a QSRR model could be developed to predict their reactivity in a particular reaction, for example, their acidity or their rate of esterification. The first step in building a QSRR model is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can then be correlated with experimentally determined reactivity data using statistical methods like multiple linear regression or partial least squares. researchgate.net
Table 2: Examples of Molecular Descriptors Used in QSRR Studies
| Descriptor Type | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges |
| Topological | Molecular connectivity indices, Wiener index |
| Geometrical | Molecular surface area, Molecular volume |
| Quantum Chemical | Total energy, Solvation energy |
Once a statistically robust QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized compounds. This predictive capability is highly valuable in the design of new molecules with desired reactivity profiles, saving significant time and resources in experimental work.
Computational Approaches to Ligand-Enzyme Interactions in Phosphatase Inhibition
Computational methods, particularly molecular docking, are widely used to study the interactions between small molecules and biological macromolecules like enzymes. semanticscholar.org In the context of phosphatase inhibition, these techniques can predict how derivatives of this compound bind to the active site of a phosphatase enzyme. nih.govnih.govsemanticscholar.org
Molecular docking simulations place a ligand (the inhibitor) into the binding site of a receptor (the enzyme) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. nih.govmdpi.com These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory activity. nih.govnih.govsemanticscholar.org
One study investigated the inhibitory effect of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives on red kidney bean purple acid phosphatase (rkbPAP). nih.govnih.govsemanticscholar.org Molecular modeling analysis of the rkbPAP-inhibitor complexes revealed important factors for determining inhibition specificity. nih.govnih.govsemanticscholar.org
Table 3: Inhibition Data for Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate Derivatives against rkbPAP
| Derivative | Inhibition Constant (Ki) | Inhibition Type |
| Dodecyl derivative | Not specified, but efficient | Noncompetitive |
| Hexadecyl derivative | 1.1 µM | Mixed |
Source: Adapted from a study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives. nih.govnih.govsemanticscholar.org
These computational insights are crucial for the rational design of more potent and selective enzyme inhibitors. By understanding the molecular basis of inhibition, modifications can be made to the ligand structure to enhance its binding affinity and, therefore, its inhibitory potency.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Detailed Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds like (4-Methoxyphenyl)phenylphosphinic acid. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, a detailed map of the molecular structure can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the aromatic protons of this compound, characteristic signals are expected in the aromatic region of the spectrum. The protons on the phenyl ring and the 4-methoxyphenyl (B3050149) ring will exhibit distinct chemical shifts and coupling patterns due to their different electronic environments. The methoxy (B1213986) group protons will appear as a singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for the carbons of the phenyl and 4-methoxyphenyl rings, as well as a signal for the methoxy carbon. The carbons directly bonded to the phosphorus atom will exhibit coupling (J-coupling) with the ³¹P nucleus, providing valuable connectivity information.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. The chemical shift of the phosphorus nucleus in this compound is highly sensitive to its oxidation state and the nature of the substituents. A single resonance is expected, and its chemical shift provides direct evidence for the presence of the phosphinic acid functionality.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.20 - 7.80 | Multiplet | - | Aromatic Protons (Phenyl & 4-Methoxyphenyl) |
| ¹H | 3.80 | Singlet | - | Methoxy Protons (-OCH₃) |
| ¹³C | 110 - 160 | - | - | Aromatic Carbons |
| ¹³C | 55 | - | - | Methoxy Carbon (-OCH₃) |
| ³¹P | 20 - 40 | - | - | Phosphorus Nucleus |
Note: The predicted values are based on typical ranges for similar structures and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence.
The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used for structural elucidation. Common fragmentation pathways for this compound may involve the cleavage of the P-C bonds, leading to the formation of phenyl and 4-methoxyphenyl fragments. The loss of the methoxy group or the entire phosphinic acid moiety can also be observed. libretexts.orgresearchgate.net
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| [M]+ | Molecular Ion Peak |
| [M - OCH₃]+ | Loss of a Methoxy Radical |
| [M - C₆H₅]+ | Loss of a Phenyl Radical |
| [M - C₇H₇O]+ | Loss of a 4-Methoxyphenyl Radical |
| [C₆H₅PO₂H₂]+ | Phenylphosphinic Acid Fragment |
| [C₇H₇OPO₂H₂]+ | 4-Methoxyphenylphosphinic Acid Fragment |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
P=O stretching: A strong absorption band is expected in the region of 1250-1150 cm⁻¹, characteristic of the phosphoryl group.
P-O-H stretching: A broad absorption band in the region of 3000-2500 cm⁻¹ is indicative of the hydroxyl group of the phosphinic acid.
C-H stretching (aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds in the aromatic rings.
C=C stretching (aromatic): Several bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching in the phenyl and 4-methoxyphenyl rings.
C-O stretching (ether): An absorption band around 1250-1000 cm⁻¹ is expected for the C-O bond of the methoxy group.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2500 | Broad, Strong | P-O-H Stretch |
| >3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium to Strong | Aromatic C=C Stretch |
| 1250-1150 | Strong | P=O Stretch |
| 1250-1000 | Strong | C-O Stretch (Ether) |
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination
This technique would confirm the tetrahedral geometry around the phosphorus atom and provide details about the orientation of the phenyl and 4-methoxyphenyl groups. Furthermore, X-ray crystallography can elucidate the supramolecular structure, showing how individual molecules are arranged in the crystal lattice through intermolecular interactions such as hydrogen bonding involving the phosphinic acid group.
Advanced Spectroscopic Techniques for Mechanistic Interrogation (e.g., Electron Paramagnetic Resonance (EPR) for radical pathways, UV-Vis for reaction monitoring)
Beyond basic structural characterization, advanced spectroscopic techniques can be employed to investigate the reactivity and reaction mechanisms of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy: If reactions involving this compound are suspected to proceed through radical intermediates, EPR spectroscopy can be a powerful tool for their detection and characterization. weizmann.ac.il EPR is highly sensitive to species with unpaired electrons and can provide valuable information about the structure and environment of radical intermediates.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor the progress of reactions involving this compound, particularly if the reactants, intermediates, or products have distinct chromophores that absorb light in the UV-Vis range. By tracking the changes in absorbance at specific wavelengths over time, kinetic data can be obtained, providing insights into the reaction mechanism.
Emerging Applications and Future Research Directions
Exploration in Optoelectronic Materials and Devices
The field of optoelectronics is continually seeking novel materials to enhance the efficiency and stability of devices. Phosphinic acids, including derivatives of (4-Methoxyphenyl)phenylphosphinic acid, are showing considerable promise, especially in the realm of dye-sensitized solar cells (DSSCs).
Research has highlighted the potential of arylphosphinic acids as effective agents for treating semiconductor surfaces in DSSCs. A notable example is the use of a closely related compound, bis-(4-methoxyphenyl)phosphinic acid (BMPPA), as a surface treatment agent for porphyrin-sensitised titania (TiO₂) films. rsc.orgresearchgate.net This post-adsorption treatment has been shown to significantly improve the power conversion efficiencies of DSSCs. The primary reason for this enhancement is an increase in the short-circuit current (Jsc). rsc.orgresearchgate.net
The mechanism behind this improved performance is twofold. Firstly, the phosphinic acid treatment induces a positive shift in the quasi-Fermi level of the TiO₂. rsc.orgresearchgate.net Secondly, it retards charge recombination, a critical loss mechanism in DSSCs. rsc.orgresearchgate.net This dual effect leads to more efficient electron injection and collection. An important advantage of this approach is the achievement of high device performance even with simplified electrolyte systems that lack common additives like LiI and t-butylpyridine. rsc.orgresearchgate.net
Phosphonic acids have also been extensively studied as anchoring groups for dyes onto the TiO₂ surface, offering high stability. anl.govresearchgate.netmdpi.com While carboxylic acids are the most common anchoring groups, phosphonic acids provide a more robust attachment, which is crucial for the long-term durability of the solar cells. anl.govresearchgate.net The exploration of phosphinic acids like this compound as either the primary anchoring group or as co-adsorbents is a promising avenue for future research. ruc.dk Co-adsorbents can displace aggregated dye molecules and prevent recombination, further boosting efficiency.
The table below summarizes the impact of phosphinic acid surface treatment on the performance of a porphyrin (GD2) sensitized solar cell.
| Treatment | Voc (mV) | Jsc (mA cm-2) | Fill Factor (FF) | Efficiency (η%) |
| Untreated | 700 | 12.0 | 0.69 | 5.8 |
| BMPPA Treated (60 min) | 680 | 14.7 | 0.68 | 6.8 |
| Data derived from studies on bis-(4-methoxyphenyl)phosphinic acid. researchgate.net |
Future investigations will likely focus on synthesizing and testing dyes that incorporate the this compound moiety directly as an anchoring group to leverage its electronic properties and strong surface binding.
Rational Design and Optimization of Novel Catalytic Systems
The principles of rational catalyst design aim to create catalysts with high activity, selectivity, and stability by understanding the relationship between structure and function. rsc.orgresearchgate.net While specific catalytic applications of this compound are still an emerging area, the known reactivity of phosphinic acids provides a strong basis for their future development in catalysis. hongjiachem.cnresearchgate.netnih.govrsc.org
Phosphinic acids and their derivatives have been employed in various catalytic transformations. For instance, palladium-catalyzed reactions are used for the allylation of H-phosphinic acids with allylic alcohols, demonstrating the compatibility of the phosphinic acid group with transition metal catalysis. acs.org This suggests that this compound could serve as a ligand for metal catalysts, where the methoxy (B1213986) and phenyl groups can be tailored to fine-tune the electronic and steric properties of the catalytic center.
The rational design process for catalysts involving this compound could involve:
Ligand Modification: Systematically altering the substituents on the phenyl rings to control the electron density at the phosphorus center, thereby influencing the binding and activation of substrates at a coordinated metal center.
Brønsted Acidity: Utilizing the inherent acidity of the P-OH group to catalyze acid-mediated reactions, such as esterifications and hydrolyses. hongjiachem.cn
Bifunctional Catalysis: Designing systems where the phosphorus center and another functional group on the molecule work in concert to catalyze a reaction.
Future research in this domain will likely involve computational modeling to predict the catalytic activity of complexes derived from this compound, followed by synthetic validation and performance optimization in key organic transformations.
Development of Advanced Organophosphorus Reagents for Organic Synthesis
Organophosphorus compounds are indispensable reagents in modern organic synthesis, enabling a wide array of chemical transformations. mdpi.comnih.govnih.gov this compound serves as a valuable precursor for the synthesis of more complex and functionally diverse organophosphorus reagents.
The P-H bond in related H-phosphinic acids is reactive and can undergo various additions and coupling reactions. acs.org Similarly, the P-OH group of this compound can be derivatized to create a range of reactive intermediates. Potential synthetic applications include:
Precursors for Chiral Ligands: Conversion into chiral phosphine (B1218219) oxides or other P-chiral compounds that can serve as ligands in asymmetric catalysis.
Wittig-Horner-Emmons Type Reagents: Functionalization to create phosphonate (B1237965) carbanions for olefination reactions, a cornerstone of carbon-carbon double bond formation.
Coupling Reactions: Use in palladium-catalyzed cross-coupling reactions to form new P-C bonds, allowing for the synthesis of complex arylphosphinates and related compounds. organic-chemistry.org
For example, the synthesis of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives, although targeted for biological applications, demonstrates the chemical tractability of the (4-methoxyphenyl)phosphorus framework for creating new molecules. semanticscholar.org The oxidation of phenylphosphinic acid to phenylphosphonic acid is another example of a straightforward transformation that can be applied to create new reagents. rsc.org The development of synthetic routes starting from this compound to access novel reagents for applications in pharmaceuticals, agrochemicals, and materials science is a promising direction for future synthetic chemistry.
Mechanistic Insights into Complex Chemical Transformations for Green Chemistry Applications
A central goal of green chemistry is the development of chemical processes that are more efficient, produce less waste, and use less hazardous substances. elchemy.com The study of phosphinic acids offers opportunities to advance these principles. Research into greener methods for synthesizing phosphinates, for instance, has compared traditional methods with more environmentally benign alternatives like microwave-assisted direct esterification. researchgate.net
Applying these principles to this compound could lead to:
Atom-Economical Reactions: Designing catalytic cycles where the phosphinic acid is used in catalytic amounts, minimizing waste. The palladium-catalyzed allylation of H-phosphinic acids with allylic alcohols is an example of an atom-economical C-P bond formation. acs.org
Solvent Reduction: Utilizing solvent-free or aqueous reaction conditions for transformations involving the phosphinic acid, reducing reliance on volatile organic compounds.
Energy Efficiency: Employing methods like microwave irradiation to accelerate reactions and reduce energy consumption. researchgate.net
Understanding the detailed reaction mechanisms is crucial for optimizing these processes. For reactions involving this compound, this would entail studying the kinetics and intermediates of its transformations to identify rate-limiting steps and potential side reactions. Mechanistic studies could elucidate the role of the methoxy group in influencing reaction rates and selectivity through electronic effects. Gaining these fundamental insights will be key to designing cleaner, more efficient, and sustainable chemical processes that utilize this versatile organophosphorus compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
